molecular formula C17H13Cl2N3O4S B2836241 ethyl 5-(2-chloroacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-16-8

ethyl 5-(2-chloroacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2836241
CAS No.: 851950-16-8
M. Wt: 426.27
InChI Key: NCOPGJDFEQTAMO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloroacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a thiophene ring. This structure is substituted at the 5-position with a 2-chloroacetamido group, at the 3-position with a 4-chlorophenyl moiety, and at the 1-position with an ethyl carboxylate ester. Structural elucidation of such compounds typically employs X-ray crystallography tools like SHELX .

Properties

IUPAC Name

ethyl 5-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S/c1-2-26-17(25)14-11-8-27-15(20-12(23)7-18)13(11)16(24)22(21-14)10-5-3-9(19)4-6-10/h3-6,8H,2,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOPGJDFEQTAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-(2-chloroacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chloroacetyl and chlorophenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

ethyl 5-(2-chloroacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloroacetyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 5-(2-chloroacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions that incorporate various chemical precursors. The compound features a thienopyridazine core, which is known for its potential as a pharmacophore in drug development. The incorporation of the chloroacetamido group enhances its reactivity and biological profile.

Biological Activities

This compound has been evaluated for several biological activities:

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infectious diseases .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory effects , potentially through the modulation of inflammatory cytokines . This could position the compound as a therapeutic option in inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Anticancer ActivityInduces apoptosis in multiple cancer cell lines; inhibits proliferation.
Antimicrobial PropertiesEffective against various bacterial strains; potential for infection treatment.
Anti-inflammatory EffectsModulates cytokine production; shows promise in inflammatory disease models.

Mechanistic Studies

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Understanding these pathways could enhance its therapeutic applications.

Clinical Trials

Given its promising preclinical results, advancing this compound into clinical trials could provide insights into its efficacy and safety in humans.

Structural Modifications

Chemical modifications may improve the potency and selectivity of this compound against specific targets, enhancing its therapeutic profile.

Mechanism of Action

The mechanism of action of ethyl 5-(2-chloroacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The thieno[3,4-d]pyridazine core distinguishes the target compound from related heterocycles, such as thieno[2,3-c]pyridine (as in ’s ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, CAS 193537-14-3). Key differences include:

  • Pyridazine vs. Pyridine : The pyridazine ring (two nitrogens) offers enhanced hydrogen-bonding capacity and electron-deficient character compared to pyridine (one nitrogen), influencing solubility and interactions in biological systems.
  • Ring Fusion Position : The [3,4-d] fusion in the target compound versus [2,3-c] in ’s compound alters molecular geometry and conjugation pathways.

Substituent Effects

  • Chloroacetamido Group (Target Compound) : Introduces electrophilic reactivity (via the chloroacetyl moiety), enabling nucleophilic substitution or cross-coupling reactions. This contrasts with the Boc-protected amine in ’s compound, which is stabilized against nucleophilic attack but can be deprotected for further functionalization.
  • 4-Chlorophenyl vs.

Hypothetical Property Comparison

Property Target Compound Compound (CAS 193537-14-3)
Core Structure Thieno[3,4-d]pyridazine Thieno[2,3-c]pyridine
Key Substituents 5-(2-Chloroacetamido), 3-(4-chlorophenyl) 2-Amino (Boc-protected), 6-Boc
Molecular Formula C₁₆H₁₂Cl₂N₃O₄S C₁₅H₂₂N₂O₄S
Lipophilicity (LogP) Higher (due to dual Cl groups) Moderate (Boc group is polar)
Reactivity Electrophilic (chloroacetyl) Nucleophilic (after Boc deprotection)

Research Implications and Limitations

  • Functional Potential: The target compound’s chloroacetamido group suggests utility as a synthetic intermediate (e.g., in kinase inhibitor design), whereas ’s compound may serve as a protected amine precursor.
  • Data Gaps : Direct comparative data (e.g., solubility, bioactivity) are absent in the provided evidence, necessitating extrapolation from structural features.

Biological Activity

Ethyl 5-(2-chloroacetamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thieno[3,4-d]pyridazine core with various substituents that may influence its biological properties. The key structural components include:

  • Thieno[3,4-d]pyridazine moiety
  • Chloroacetamido group
  • Chlorophenyl substituent
  • Ethyl ester functionality

Anticancer Properties

Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer activity. For instance:

  • A related compound demonstrated inhibition of cancer cell proliferation through the induction of apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against several bacterial strains:

  • In vitro studies revealed that the compound exhibited bactericidal activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound appears to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It can affect various signaling pathways such as MAPK and NF-kB, crucial for cell survival and inflammation responses .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in breast cancer cells via caspase activation.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduced cytokine production in LPS-stimulated macrophages.

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